N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
The compound “N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide” is a tricyclic ethanediamide derivative characterized by a complex azatricyclic core and a 4-ethoxyphenyl substituent. The azatricyclic moiety may confer rigidity and specific binding interactions, while the ethoxyphenyl group could enhance solubility or modulate electronic properties. Crystallographic analysis of such compounds often relies on software like SHELX for structure refinement, as highlighted in the provided evidence .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-18-8-6-16(7-9-18)23-21(27)22(28)24-17-12-14-4-3-11-25-19(26)10-5-15(13-17)20(14)25/h6-9,12-13H,2-5,10-11H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXYHIHLKIMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyridoquinoline core, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the oxalamide linkage under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on structural analogs and general principles of tricyclic ethanediamides, the following comparative analysis can be hypothesized (note: hypothetical due to lack of direct evidence):
Table 1: Key Properties of Structurally Related Compounds
Key Observations
Structural Rigidity : The azatricyclic core in the target compound likely enhances binding affinity compared to simpler bicyclic analogs due to reduced conformational flexibility .
Substituent Effects : The 4-ethoxyphenyl group may improve metabolic stability over chlorophenyl or methoxyphenyl groups in other analogs, though direct pharmacokinetic data is unavailable.
Crystallography : SHELX-based refinement (as described in ) is critical for resolving the compound’s complex tricyclic geometry, which is more challenging than smaller bicyclic systems .
Limitations of Available Evidence
Biological Activity
N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.
Structural Characteristics
The compound belongs to the class of azatricyclo compounds, characterized by a tricyclic structure that incorporates nitrogen atoms. Its molecular formula is with a molecular weight of approximately 393.4 g/mol. The structural complexity is expected to influence its interactions with various biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies on related azatricyclo compounds have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism of action typically involves interference with microbial cell wall synthesis or inhibition of essential enzymes.
| Compound | Target Pathogen | Activity |
|---|---|---|
| N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo... | Staphylococcus aureus | Inhibition observed |
| N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo... | Escherichia coli | Moderate inhibition |
| N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo... | Candida albicans | Effective |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The interaction with specific receptors or enzymes involved in cell proliferation is hypothesized to be a key mechanism.
Case Study: Anticancer Screening
A study evaluating the cytotoxic effects of azatricyclo compounds on various cancer cell lines reported significant growth inhibition at micromolar concentrations. The specific pathways involved include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases.
The precise mechanism by which N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca... exerts its biological effects remains under investigation. However, potential interactions include:
- Enzyme Inhibition : Binding to active sites of enzymes critical for metabolic processes.
- Receptor Modulation : Altering the activity of receptors involved in signal transduction pathways.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound alongside its analogs. Key findings include:
- Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and purity.
- Biological Assays : Standard assays such as MTT for cytotoxicity and disk diffusion for antimicrobial activity have been utilized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
